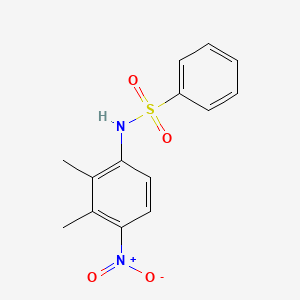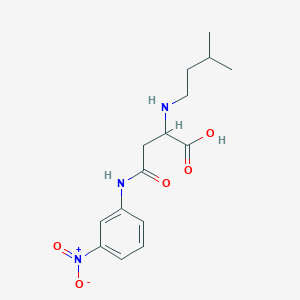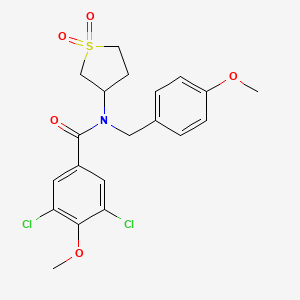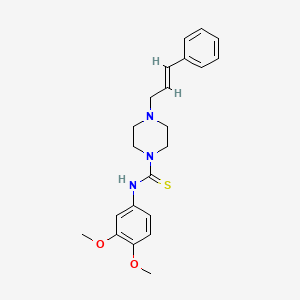
N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide
描述
N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of arylsulfonamides and has a molecular weight of 311.36 g/mol. DNBS has been found to have a variety of applications in biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide involves its ability to bind covalently to proteins, forming N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide-protein conjugates. These conjugates are recognized by T cells as foreign antigens, leading to the activation of the immune system and the induction of DTH reactions.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce inflammation, increase vascular permeability, and activate immune cells such as T cells and macrophages. N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide has also been shown to affect the levels of cytokines and chemokines, which play a crucial role in the immune response.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide in lab experiments is its ability to induce a specific and reproducible immune response. N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide has also been found to be stable and easy to handle. However, one of the limitations of using N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide is its potential toxicity, which can affect the results of the experiments.
未来方向
There are several future directions for research involving N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide. One area of interest is the development of novel N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide-based haptens for use in immunotherapy. Another area of research is the study of the molecular mechanisms underlying the immune response to N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide, which could lead to the development of new therapies for autoimmune diseases and allergies. Additionally, the use of N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide in combination with other immune modulators could provide new insights into the regulation of immune responses.
科学研究应用
N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide has been extensively used as a hapten in immunological research. It is commonly used to induce delayed-type hypersensitivity (DTH) reactions in experimental animals. N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide is also used as a model antigen to study the mechanisms of DTH and cell-mediated immune responses.
属性
IUPAC Name |
N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-11(2)14(16(17)18)9-8-13(10)15-21(19,20)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBBUUDVSOYOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4118509.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4118520.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4118549.png)
![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118555.png)

![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4118566.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)
![9-(2-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118579.png)